1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20534242
InChI: InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m1/s1
SMILES:
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-

CAS No.:

Cat. No.: VC20534242

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- -

Specification

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m1/s1
Standard InChI Key VWEAOAFRCDZPDT-OAHLLOKOSA-N
Isomeric SMILES C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3
Canonical SMILES C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Introduction

Chemical Structure and Molecular Properties

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with a phenylsulfonyl group at position 1 and a (2R)-2-pyrrolidinylmethyl group at position 2. Its molecular formula is C₁₇H₂₀N₃O₂S, with a molecular weight of 341.4 g/mol .

Key structural features:

  • Pyrrolo[2,3-b]pyridine scaffold: A bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions.

  • Phenylsulfonyl substituent: Enhances solubility and modulates electronic properties.

  • (2R)-2-pyrrolidinylmethyl group: Introduces stereochemical complexity and potential hydrogen-bonding interactions.

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₃O₂S
Molecular Weight341.4 g/mol
CAS Number1001070-20-7
PubChem CID58172488
TargetActivity (Example Analog)MechanismSource
FGFR1-3IC₅₀: 7–25 nMCompetitive ATP-binding inhibition
PDE4BIC₅₀: 0.11–1.1 μMAllosteric modulation

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold for drug discovery:

Oncology Research

  • FGFR-targeted therapies: Potential for treating FGFR-driven cancers (e.g., breast, lung) .

  • Synergistic combinations: Combinatorial strategies with chemotherapeutics (e.g., paclitaxel) enhance cytotoxicity .

Anti-inflammatory Therapies

  • PDE4B inhibitors: Reduce TNF-α release in inflammatory models, applicable to CNS disorders .

Challenges and Future Directions

  • Stereochemical Control: Ensuring enantiopurity of the (2R)-2-pyrrolidinylmethyl group remains critical.

  • Metabolic Stability: Optimizing pharmacokinetic properties (e.g., solubility, metabolic resistance) for in vivo efficacy.

  • Selectivity Profiling: Distinguishing off-target effects (e.g., CNS receptor interactions) .

Data Tables and Experimental Insights

Comparative Biological Activity

CompoundFGFR1 IC₅₀ (nM)PDE4B IC₅₀ (μM)Selectivity (PDE4B vs. PDE4D)
4h (FGFR inhibitor)7N/AN/A
11h (PDE4B inhibitor)N/A0.11>50-fold selectivity

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